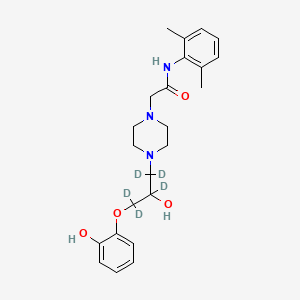

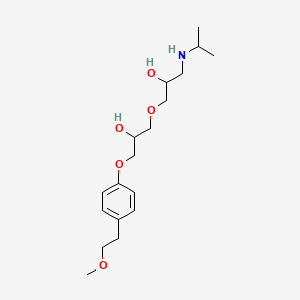

![molecular formula C8H8N2O B589082 3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1330055-85-0](/img/structure/B589082.png)

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one”, has been reported in the literature . The synthesis process involves reactions with R-substituted aldehyde at 50°C .Molecular Structure Analysis

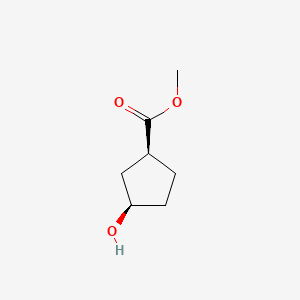

The molecular structure of “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” consists of a pyrrolo[2,3-b]pyridine core with a methyl group attached . The molecular weight is 118.1359 .Wissenschaftliche Forschungsanwendungen

Cancer Therapy: FGFR Inhibition

3-Methyl 7-Azaoxindole: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a crucial role in various types of tumors, and its abnormal activation is associated with cancer progression. Compounds like 4h, derived from 3-Methyl 7-Azaoxindole, have shown significant inhibitory activity against FGFR1–4, making them promising candidates for cancer therapy .

Antibacterial Agents: TMPK Inhibition

The compound has been evaluated as a potential antibacterial agent. Specifically, it has been tested for its inhibitory effects on thymidylate monophosphate kinase (TMPK) , an essential enzyme in bacterial DNA synthesis . While the 7-azaoxindole showed low activity, the research opens up possibilities for further modifications to enhance its antibacterial properties.

Organic Synthesis: Cross-Coupling Reactions

In organic chemistry, 3-Methyl 7-Azaoxindole serves as a building block in metal-catalyzed cross-coupling reactions . These reactions are crucial for synthesizing and functionalizing heterocyclic compounds, which are foundational in developing pharmaceuticals and other organic materials.

Drug Discovery: Bioisosteres of Indole

Azaindoles, including 3-Methyl 7-Azaoxindole, are considered bioisosteres of indole . They are rare in nature but extremely attractive for drug discovery programs due to their challenging synthesis and relevant bioactivity. Their properties can be modulated by changing the substitution pattern, offering a wide range of medicinal applications.

Enzyme Inhibition: E. coli TMPK Inhibitors

The imidazopyridinones, a class of compounds related to 3-Methyl 7-Azaoxindole, have been potent inhibitors of the E. coli thymidylate monophosphate kinase . This highlights the compound’s potential in developing new antimicrobial agents targeting specific bacterial enzymes.

Chemoselective Synthesis: 7-Azaindoles and 7-Azaindolines

A novel one-pot method involving 3-Methyl 7-Azaoxindole allows for the selective synthesis of 7-azaindoles and 7-azaindolines . The chemoselectivity of this synthesis is counterion dependent, showcasing the compound’s versatility in organic synthesis.

Wirkmechanismus

The mechanism of action of “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is related to its inhibitory activity against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Zukünftige Richtungen

The future directions for the research on “3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” could involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to the discovery of new therapeutic agents for cancer treatment .

Eigenschaften

IUPAC Name |

3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-3-2-4-9-7(6)10-8(5)11/h2-5H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWBAYHNXLTJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(NC1=O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

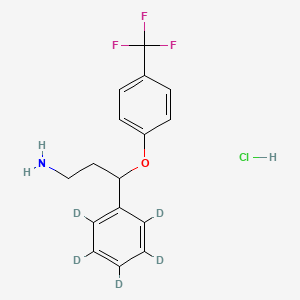

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)